

Introduction: The Strategic Importance of a Versatile Building Block

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Compound of Interest

Compound Name: *5-Bromopyridine-2-sulfonyl chloride, HCl*

Cat. No.: *B1522702*

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In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 5-Bromopyridine-2-sulfonyl chloride hydrochloride is a highly reactive and versatile bifunctional reagent that has garnered significant attention. Its structure, incorporating a pyridine ring, a reactive sulfonyl chloride, and a bromine handle for further chemical modification, makes it an exceptionally valuable building block.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the core chemical properties, synthesis, reactivity, and critical applications of 5-Bromopyridine-2-sulfonyl chloride HCl, providing field-proven insights and methodologies to harness its full potential in the laboratory.

PART 1: Core Chemical Identity and Properties

Nomenclature and CAS Number

A point of critical importance is the distinction between the freebase and the hydrochloride salt, as this affects handling, stability, and reactivity.

- 5-Bromopyridine-2-sulfonyl chloride: This refers to the neutral compound.
 - CAS Number: 874959-68-9[1]

- 5-Bromopyridine-2-sulfonyl chloride hydrochloride: This is the hydrochloride salt of the pyridine nitrogen. The user's query specifically refers to this entity.
 - CAS Number: 1150561-80-0[2]

The presence of the hydrochloride salt enhances the compound's stability and can modify its solubility profile. For the remainder of this guide, we will focus on the hydrochloride salt, CAS Number 1150561-80-0.

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is the bedrock of its effective and safe utilization. The data below has been compiled from various supplier and safety sources.

Property	Value	Source
CAS Number	1150561-80-0	[2]
Molecular Formula	C ₅ H ₄ BrCl ₂ NO ₂ S	[2]
Molecular Weight	292.97 g/mol	[2]
Appearance	White solid	[1]
Storage Conditions	Store at 0-8 °C, moisture sensitive	[1][3]
Hazard Signal	Danger	[2][4]
Key Hazard Statements	H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.	[2]

Note: This compound is moisture-sensitive and reacts violently with water. It is corrosive and causes severe burns. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).[3]

PART 2: Synthesis and Reactivity

Conceptual Synthesis Pathway

While specific, detailed industrial synthesis protocols for 5-Bromopyridine-2-sulfonyl chloride HCl are often proprietary, a general and chemically sound pathway can be conceptualized based on established organic chemistry principles. A common route involves the oxidation of a corresponding thiol or a related sulfur-containing precursor.

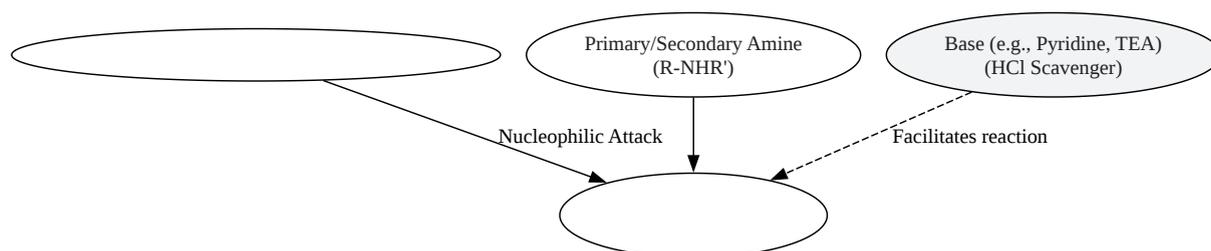
A plausible method involves the oxidative chlorination of a suitable precursor like 5-bromo-2-mercaptopyridine.

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Causality Behind Experimental Choices: The choice of an oxidative chlorination route is based on its efficiency in converting sulfur-containing compounds into highly reactive sulfonyl chlorides.[5] Using an aqueous acidic medium, such as hydrochloric acid, serves a dual purpose: it provides the chloride ions and ensures the final product is isolated as its more stable hydrochloride salt.

Core Reactivity: The Sulfonamide Formation

The primary utility of 5-Bromopyridine-2-sulfonyl chloride HCl stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[1] This makes it an excellent electrophile for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of modern medicinal chemistry.[6]



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PART 3: Application in Drug Discovery & Development

The unique trifecta of features—a sulfonyl chloride for coupling, a bromine atom for cross-coupling, and a pyridine core for modulating physicochemical properties—makes this reagent a powerful tool in drug discovery.[1][6][7]

Workflow: From Building Block to Drug Candidate

5-Bromopyridine-2-sulfonyl chloride HCl is typically employed as a key intermediate in the multi-step synthesis of complex drug candidates.[6] The bromine atom is particularly valuable as it provides a reactive handle for late-stage diversification of a drug scaffold using powerful reactions like Suzuki or Sonogashira cross-coupling.[7] This allows chemists to rapidly generate a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Model Pyridyl Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of a sulfonamide, which is the most common application of the title compound.

Objective: To synthesize N-benzyl-5-bromopyridine-2-sulfonamide.

Materials:

- 5-Bromopyridine-2-sulfonyl chloride HCl
- Benzylamine
- Triethylamine (TEA) or Pyridine (as base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromopyridine-2-sulfonyl chloride HCl (1.0 equivalent) in anhydrous DCM.
- **Cooling:** Cool the solution to $0\text{ }^\circ\text{C}$ using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
- **Addition of Amine and Base:** In a separate vial, pre-mix the nucleophile, benzylamine (1.1 equivalents), and a non-nucleophilic base like triethylamine (2.2 equivalents). The base is essential to neutralize the HCl salt present in the starting material and the HCl generated during the reaction.
- **Reaction:** Add the amine/base mixture dropwise to the cooled solution of the sulfonyl chloride over 10-15 minutes. Stir the reaction mixture at $0\text{ }^\circ\text{C}$ for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure N-benzyl-5-bromopyridine-2-sulfonamide.

- Validation: Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Conclusion: An Indispensable Tool for the Modern Chemist

5-Bromopyridine-2-sulfonyl chloride HCl is more than just a chemical reagent; it is a strategic asset in the synthesis of complex molecules. Its predictable reactivity, coupled with the potential for diverse, late-stage modifications, provides a robust platform for accelerating drug discovery programs.^{[6][7]} By understanding its properties and mastering its application through validated protocols, researchers can confidently leverage this powerful building block to construct the next generation of innovative therapeutics.

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